3,5-diethoxy-N-pyridin-2-ylbenzamide
Description
3,5-Diethoxy-N-pyridin-2-ylbenzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with ethoxy groups at the 3- and 5-positions and a pyridin-2-yl moiety at the amide nitrogen. This compound’s structural features—particularly the diethoxy substituents and the pyridine ring—impart distinct physicochemical and biological properties. The pyridin-2-yl group may facilitate hydrogen bonding or π-π interactions in biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
3,5-diethoxy-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-20-13-9-12(10-14(11-13)21-4-2)16(19)18-15-7-5-6-8-17-15/h5-11H,3-4H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGQVHNUOPZEHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=CC=CC=N2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethoxy-N-pyridin-2-ylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-diethoxybenzoic acid and 2-aminopyridine.
Activation of Carboxylic Acid: The carboxylic acid group of 3,5-diethoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with 2-aminopyridine to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and solvent, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3,5-diethoxy-N-pyridin-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,5-diethoxy-N-pyridin-2-ylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-diethoxy-N-pyridin-2-ylbenzamide involves its interaction with specific molecular targets. The pyridin-2-yl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Key Analogs:
3,5-Dimethoxy-N-(1-methylpyrazol-3-yl)benzamide (CAS 879849-52-2) Substituents: Methoxy groups at 3,5-positions; 1-methylpyrazol-3-yl amide. The pyridin-2-yl group in the target compound may offer stronger π-stacking interactions compared to the pyrazole ring in this analog, which could influence binding affinity in kinase targets .
2-[(1S)-1-Cyclohexylethoxy]-5-fluoro-N-(2-methoxypyrimidin-5-yl)benzamide (EP 3 532 474 B1)
- Substituents : Cyclohexylethoxy and fluoro groups on the benzene ring; 2-methoxypyrimidin-5-yl amide.
- Comparison : The cyclohexylethoxy group in this patent compound significantly increases steric bulk and lipophilicity compared to diethoxy substituents. The fluoro atom may enhance electronegativity and metabolic stability. The pyrimidine amide substituent could provide different hydrogen-bonding patterns versus pyridin-2-yl, affecting target selectivity .
Hypothetical Activity Based on Structural Features:
- Kinase Inhibition : Pyridin-2-yl and pyrimidinyl amides are common in kinase inhibitors (e.g., EGFR, VEGFR). The diethoxy groups may balance solubility and binding pocket occupancy .
- Antimicrobial Activity: Ethoxy substituents in benzamides correlate with enhanced Gram-positive bacterial inhibition in analogs like N-[5-(Aminocarbonyl)-1-methyl-1H-pyrazol-4-YL] derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
